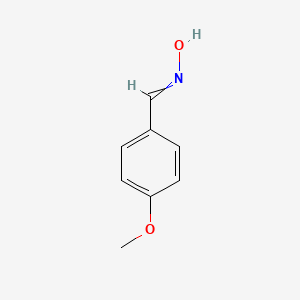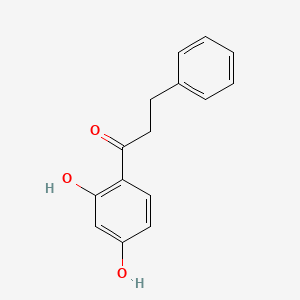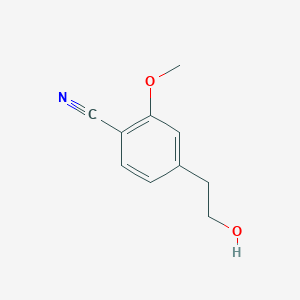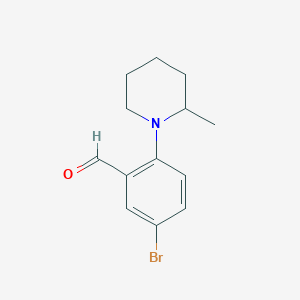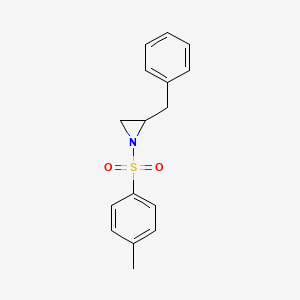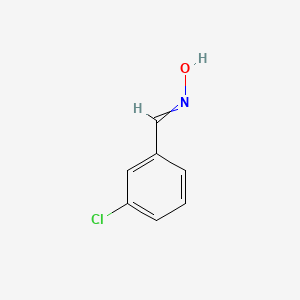
3-Chlorobenzenecarbaldehyde oxime
描述
3-Chlorobenzenecarbaldehyde oxime is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a derivative of benzaldehyde oxime, where a chlorine atom is substituted at the third position of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorobenzenecarbaldehyde oxime can be synthesized through the condensation of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, to yield the desired oxime. The general reaction is as follows:
3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzenecarbaldehyde Oxime+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of zinc oxide as a catalyst under solvent-free conditions, which minimizes waste and environmental impact . This green chemistry approach is advantageous for large-scale production.
化学反应分析
Types of Reactions
3-Chlorobenzenecarbaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Nitriles: Formed through oxidation of the oxime group.
Amines: Formed through reduction of the oxime group.
Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.
科学研究应用
3-Chlorobenzenecarbaldehyde oxime has several applications in scientific research:
作用机制
The mechanism of action of 3-chlorobenzenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo nucleophilic addition reactions with various biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Benzaldehyde oxime: The parent compound without the chlorine substitution.
4-Chlorobenzenecarbaldehyde oxime: A similar compound with the chlorine atom at the fourth position of the benzene ring.
2-Chlorobenzenecarbaldehyde oxime: A similar compound with the chlorine atom at the second position of the benzene ring.
Uniqueness
3-Chlorobenzenecarbaldehyde oxime is unique due to the specific positioning of the chlorine atom at the third position of the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other related compounds .
属性
分子式 |
C7H6ClNO |
|---|---|
分子量 |
155.58 g/mol |
IUPAC 名称 |
N-[(3-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H |
InChI 键 |
PEGODJOFVRYPMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=NO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
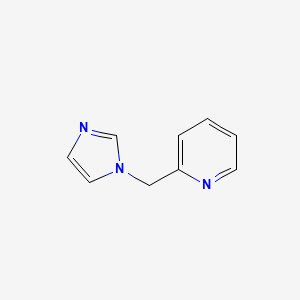
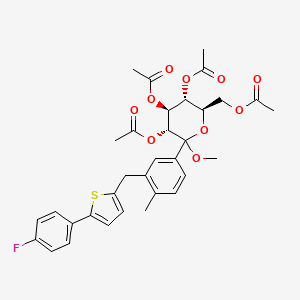
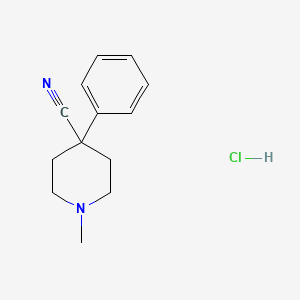
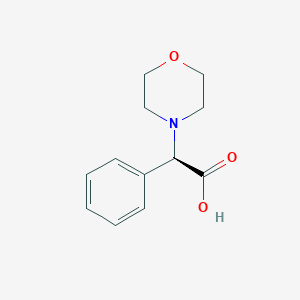
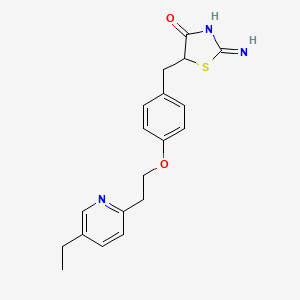
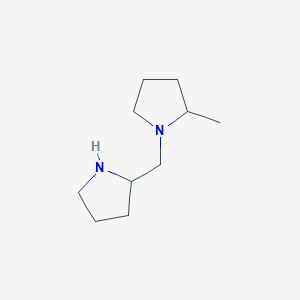
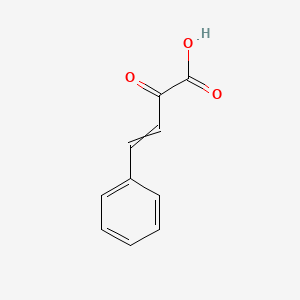
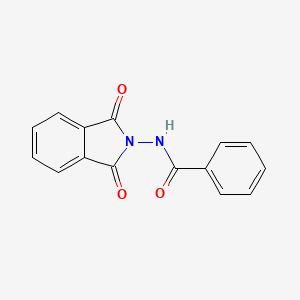
![tert-butyl (7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B8809241.png)
